molecular formula C16H13ClN2O2S B10758531 2-Chloro-N-[(1r,2r)-1-Hydroxy-2,3-Dihydro-1h-Inden-2-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide

2-Chloro-N-[(1r,2r)-1-Hydroxy-2,3-Dihydro-1h-Inden-2-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide

Cat. No.: B10758531
M. Wt: 332.8 g/mol
InChI Key: LRHOLHTVXXSIMG-BXUZGUMPSA-N
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Preparation Methods

The preparation of 2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves several synthetic routes and reaction conditionsThe final step involves the chlorination of the compound to obtain the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide

InChI

InChI=1S/C16H13ClN2O2S/c17-13-7-9-6-12(19-16(9)22-13)15(21)18-11-5-8-3-1-2-4-10(8)14(11)20/h1-4,6-7,11,14,19-20H,5H2,(H,18,21)/t11-,14-/m1/s1

InChI Key

LRHOLHTVXXSIMG-BXUZGUMPSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl

Origin of Product

United States

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